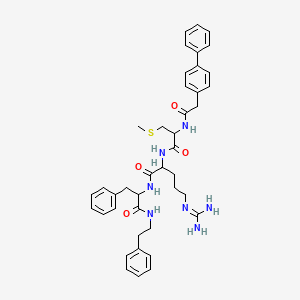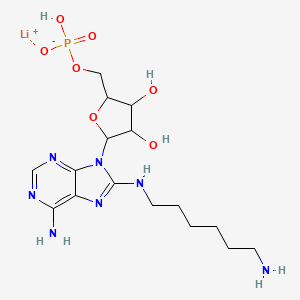![molecular formula C23H33O5- B12103521 2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]acetate](/img/structure/B12103521.png)
2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]acetate is a complex organic compound that belongs to the class of benzochromenes. This compound is characterized by its unique structure, which includes multiple hydroxyl groups, a dimethyl group, and a pentyl chain. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]acetate can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a substituted phenol, with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process.
- Step 1: Formation of Intermediate:
- React a substituted phenol with an aldehyde or ketone in the presence of a Lewis acid catalyst.
- Conditions: Reflux in an organic solvent (e.g., toluene) for several hours.
- Step 2: Cyclization:
- The intermediate undergoes cyclization to form the benzochromene core.
- Conditions: Continued reflux with the addition of a dehydrating agent (e.g., phosphorus oxychloride).
- Step 3: Functional Group Modification:
- Introduce the hydroxyl and acetyl groups through selective functional group transformations.
- Conditions: Use of protecting groups and selective deprotection steps.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
- Oxidation:
- The hydroxyl groups in the compound can undergo oxidation to form corresponding carbonyl compounds.
- Common reagents: Chromium trioxide, pyridinium chlorochromate.
- Reduction:
- The carbonyl groups can be reduced back to hydroxyl groups or further to alkanes.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
- Substitution:
- The hydroxyl groups can be substituted with other functional groups, such as halides or ethers.
- Common reagents: Thionyl chloride, alkyl halides.
- Oxidation products: Aldehydes, ketones.
- Reduction products: Alcohols, alkanes.
- Substitution products: Halides, ethers.
Aplicaciones Científicas De Investigación
2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]acetate has a wide range of scientific research applications:
- Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
- Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
- Used in studies of cellular signaling pathways.
- Medicine:
- Explored for its potential therapeutic applications, such as in the treatment of certain diseases.
- Studied for its pharmacokinetics and pharmacodynamics.
- Industry:
- Utilized in the development of new materials and chemical products.
- Applied in the formulation of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]acetate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and benzochromene core play a crucial role in its activity.
- Molecular Targets:
- Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
- Receptors: It may bind to specific receptors, modulating cellular responses.
- Pathways Involved:
- Signal Transduction: The compound may influence signaling pathways, such as those involved in inflammation or cell growth.
- Gene Expression: It may affect the expression of certain genes, leading to changes in protein synthesis.
Comparación Con Compuestos Similares
2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]acetate can be compared with other similar compounds to highlight its uniqueness:
- Similar Compounds:
- 2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]methanol
- 2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]propanoate
- Uniqueness:
- The presence of the acetate group in this compound provides distinct chemical properties, such as increased solubility and reactivity.
- The specific arrangement of functional groups contributes to its unique biological activity and potential applications.
Propiedades
IUPAC Name |
2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c1-4-5-6-7-15-10-18(25)21-16-12-23(14-24,13-20(26)27)9-8-17(16)22(2,3)28-19(21)11-15/h10-11,16-17,24-25H,4-9,12-14H2,1-3H3,(H,26,27)/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCMZFQSGUWCAZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)(CC(=O)[O-])CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33O5- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate](/img/structure/B12103449.png)
![1-[1-(2-Aminonaphthalen-1-yl)naphthalen-2-yl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea](/img/structure/B12103452.png)
![prop-2-enyl 3-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate](/img/structure/B12103454.png)







![N-[2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B12103486.png)
![7-Iodopyrido[1,2-a]pyrimidin-4-one](/img/structure/B12103501.png)
